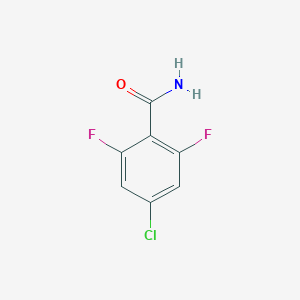

4-Chlor-2,6-difluorbenzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

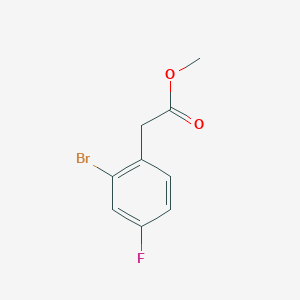

4-Chloro-2,6-difluorobenzamide is a chemical compound with a molecular weight of 191.56 . It is a solid substance stored at ambient temperature .

Synthesis Analysis

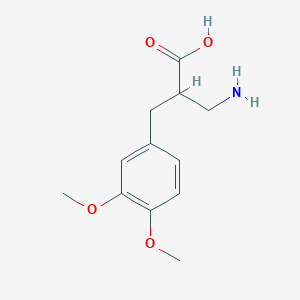

While specific synthesis methods for 4-Chloro-2,6-difluorobenzamide were not found, it’s known that 2,6-difluorobenzamide has been used as a starting material to synthesize 23 novel benzoylurea derivatives containing a pyrimidine moiety .Molecular Structure Analysis

The molecular structure of 4-Chloro-2,6-difluorobenzamide is represented by the InChI code1S/C7H4ClF2NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) . The presence of fluorine atoms in similar compounds has been found to cause non-planarity, with a dihedral angle between the carboxamide and the aromatic ring . Physical And Chemical Properties Analysis

4-Chloro-2,6-difluorobenzamide is a solid substance stored at ambient temperature .Wissenschaftliche Forschungsanwendungen

4-Chlor-2,6-difluorbenzamid: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen:

Zwischenprodukt in der Pestizidindustrie

This compound ist ein wichtiges Zwischenprodukt bei der Synthese von Pestiziden. Es ist insbesondere als Metabolit des Pestizids Diflubenzuron bekannt, das in der landwirtschaftlichen Praxis zur Bekämpfung von Insektenschädlingen eingesetzt wird, indem es deren Chitinsynthese hemmt .

Synthese von Antimykotika und Antibiotika

Diese Verbindung dient als Ausgangsmaterial für die Synthese verschiedener Antimykotika und Antibiotika. Durch eine Reihe von Reaktionen, einschließlich Kondensation, Acylierung und Thioetherifizierung, trägt sie zur Bildung neuer Verbindungen mit potenziellen Anwendungen zur Bekämpfung von mikrobiellen Infektionen bei .

Forschung in der organischen Synthese

In der organisch-chemischen Forschung wird this compound aufgrund seiner reaktiven Eigenschaften zur Herstellung verschiedener organischer Verbindungen eingesetzt. Seine Struktur ermöglicht weitere chemische Modifikationen, die zu neuen Molekülen mit potenziellen praktischen Anwendungen führen .

Anwendungen in der Materialwissenschaft

Wissenschaftler in der Materialwissenschaft untersuchen die Verwendung von this compound aufgrund seiner einzigartigen chemischen Eigenschaften, die zur Entwicklung neuer Materialien mit bestimmten gewünschten Eigenschaften beitragen können .

Wirkmechanismus

Target of Action

The primary target of 4-Chloro-2,6-difluorobenzamide is succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.

Mode of Action

4-Chloro-2,6-difluorobenzamide interacts with its target, SDH, by forming hydrogen bonds with SER-17 and SER-39 of the enzyme . This interaction inhibits the normal function of SDH, disrupting energy production within the cell.

Biochemical Pathways

The inhibition of SDH affects the citric acid cycle and the electron transport chain, two critical biochemical pathways for energy production. The disruption of these pathways leads to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source .

Pharmacokinetics

It is known that similar compounds, such as benzoylphenyl ureas, have good bioavailability

Result of Action

The molecular and cellular effects of 4-Chloro-2,6-difluorobenzamide’s action primarily involve energy disruption. By inhibiting SDH, the compound disrupts energy production, leading to a decrease in ATP levels. This can affect various cellular processes, potentially leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2,6-difluorobenzamide. For instance, the compound’s solubility in ethanol suggests that its efficacy may be affected by the presence of alcohol. Additionally, its stability may be influenced by temperature, as indicated by its melting point

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-chloro-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCJKDFBALNGMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)N)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625986 |

Source

|

| Record name | 4-Chloro-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886500-36-3 |

Source

|

| Record name | 4-Chloro-2,6-difluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886500-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.